2-Fluoro-4-methyl-6-(methylthio)benzaldehyde
Description
2-Fluoro-4-methyl-6-(methylthio)benzaldehyde is a fluorinated benzaldehyde derivative with a molecular formula of C₉H₉FOS (calculated molecular weight: ~184.23 g/mol). Its structure features:
- Fluorine at position 2 (electron-withdrawing, directing electrophilic substitution).
- Methyl at position 4 (electron-donating, steric hindrance).
- Methylthio (-SCH₃) at position 6 (moderate electron-donating via sulfur, lipophilic).
This compound is likely used as a precursor in pharmaceuticals, agrochemicals, or materials science due to its reactive aldehyde group and substituent effects. While direct synthesis data for this compound is absent in the provided evidence, analogous fluorinated aldehydes are synthesized via Suzuki-Miyaura cross-coupling (e.g., aromatic aldehydes derived from bromobenzaldehydes and boronic acids) .
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-fluoro-4-methyl-6-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FOS/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3 |
InChI Key |
SPECOFVEBIJBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC)C=O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Methylthio Benzaldehyde as a Key Intermediate
Since 4-methylthio benzaldehyde is a crucial intermediate structurally related to the target compound, its preparation methods provide foundational insights.
Catalytic Carbonylation Method Using SZTA Catalyst
A patented method (CN102731352B) describes the preparation of 4-methylthio benzaldehyde via catalytic carbonylation of thioanisole (methylthio benzene) using a solid acid catalyst named SZTA, composed of sulfate-doped zirconium-titanium-vanadium oxides.
Catalyst Preparation:
| Step | Procedure Description |
|---|---|
| 1 | Mix titanium tetrachloride (TiCl4) and zirconium oxychloride octahydrate (ZrOCl2·8H2O) in a molar ratio of Zr:Ti = 10:1 to 50:5:1. |
| 2 | Add ammonia solution dropwise to adjust pH to 9-10, causing precipitation; age at room temperature for 22-26 hours. |
| 3 | Filter, wash until chloride-free, dry at 100-120°C for 8-9 hours, and grind to powder (<0.150 mm). |
| 4 | Impregnate powder with ammonium metavanadate solution (0.009-0.011 mol/L) for 3-10 hours, dry at 80°C, then calcine at 600-700°C for 2.5-3.5 hours. |
Carbonylation Reaction:
| Parameter | Condition |
|---|---|
| Substrate | Thioanisole (methylthio benzene) |
| Catalyst | SZTA catalyst |
| Temperature | 70-90°C (optimal ~80°C) |
| Pressure | CO gas at 0.5-5 MPa |
| Reaction Time | 3-8 hours |
| Post-reaction | Filter, cool filtrate, hydrolyze to precipitate 4-methylthio benzaldehyde |
This method achieves yields of approximately 55-58% for 4-methylthio benzaldehyde.
Synthesis of 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde
While direct literature on the exact preparation of 2-fluoro-4-methyl-6-(methylthio)benzaldehyde is limited, the compound can be logically synthesized by derivatization of 4-methylthio benzaldehyde or its precursors as follows:
Electrophilic Fluorination of 4-Methylthio Benzaldehyde Derivatives
Electrophilic fluorination methods can introduce the fluoro substituent at the 2-position of the aromatic ring. This involves:
- Starting from 4-methylthio benzaldehyde.
- Using selective fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
- Regioselectivity is influenced by the directing effects of methyl and methylthio groups.
Halogen Exchange and Directed Ortho-Metalation
Alternatively, the fluoro substituent can be introduced via halogen exchange reactions or directed ortho-metalation (DoM) strategies:
- Halogenated precursors (e.g., 2-chloro-4-methyl-6-(methylthio)benzaldehyde) can undergo halogen-fluorine exchange using fluorinating reagents.
- DoM involves lithiation at the ortho-position relative to methylthio or methyl groups, followed by quenching with electrophilic fluorine sources.
Supporting Research on Related Compounds
Research on Schiff bases derived from 4-(methylthio)benzaldehyde derivatives provides additional synthetic context. For example, C. S. Karthik et al. synthesized various Schiff bases by reacting 4-(methylthio)benzaldehyde with substituted amines under acidic reflux conditions. Although this study focuses on derivatives rather than the aldehyde itself, it confirms the accessibility and reactivity of methylthio-substituted benzaldehydes.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Catalytic carbonylation of thioanisole | Thioanisole (methylthio benzene) | SZTA catalyst (sulfate-doped Zr-Ti-V oxide) | 70-90°C, CO 0.5-5 MPa, 3-8 h | 55-58% | Patented method, scalable |
| Electrophilic fluorination | 4-methylthio benzaldehyde | NFSI, Selectfluor | Controlled temperature, solvent-dependent | Variable | Requires regioselectivity control |
| Halogen exchange (F for Cl) | 2-chloro-4-methyl-6-(methylthio)benzaldehyde | Fluoride source (e.g., KF, CsF) | Elevated temperature, polar solvents | Moderate to good | Needs pre-halogenated precursor |
| Directed ortho-metalation (DoM) | 4-methylthio benzaldehyde derivatives | n-BuLi, electrophilic fluorine source | Low temperature (-78°C) | Moderate | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, methyl, or methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: 2-Fluoro-4-methyl-6-(methylthio)benzoic acid.
Reduction: 2-Fluoro-4-methyl-6-(methylthio)benzyl alcohol.
Substitution: Products depend on the substituents introduced.
Scientific Research Applications
2-Fluoro-4-methyl-6-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methyl and methylthio groups can influence the compound’s solubility and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Electronic Effects
The substituents on fluorinated benzaldehydes significantly influence their electronic, steric, and reactive properties. Below is a comparative analysis:
2-Fluoro-6-(trifluoromethyl)benzaldehyde (TCI Chemicals)
- Substituents : 2-F, 6-CF₃.
- Molecular Weight : ~192.11 g/mol.
- Properties: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing aldehyde reactivity in nucleophilic additions. Increased polarity reduces solubility in non-polar solvents.
- Applications : Intermediate in organic synthesis for fluorinated polymers or pharmaceuticals.
2-Acetyl-4-ethoxy-6-fluorobenzaldehyde (CAS 2384730-73-6)
- Substituents : 2-Ac, 4-EtO, 6-F.
- Molecular Weight : 210.2 g/mol.
- Properties :
- Acetyl (-COCH₃) stabilizes the aldehyde via conjugation, reducing reactivity.
- Ethoxy (-OEt) provides moderate electron-donating effects and steric bulk.
- Applications: Potential use in materials science due to stabilized aldehyde functionality.
4-Fluoro-3-nitrobenzonitrile (TCI Chemicals)
- Substituents: 4-F, 3-NO₂, cyano (-CN).
- Properties: Nitro (-NO₂) and cyano groups are electron-withdrawing, making the ring highly electrophilic. Lacks an aldehyde group but highlights how fluorine synergizes with other substituents.
Physical Properties and Solubility
| Compound | Molecular Weight (g/mol) | Solubility | LogP (Estimated) |
|---|---|---|---|
| 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde | 184.23 | Moderate in DMSO, low in water | ~2.5 |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 192.11 | Low in water, soluble in acetone | ~3.1 |
| 2-Acetyl-4-ethoxy-6-fluorobenzaldehyde | 210.20 | High in ethanol, moderate in DCM | ~1.8 |
Notes:
- The methylthio group in the target compound increases lipophilicity (higher LogP) compared to ethoxy or acetylated analogs.
- Fluorine enhances polarity but is offset by hydrophobic groups (-SCH₃, -CF₃) .
Biological Activity
2-Fluoro-4-methyl-6-(methylthio)benzaldehyde is an organic compound characterized by a fluorine atom, a methyl group, and a methylthio group attached to a benzaldehyde core. Its molecular formula is C9H9FOS, with a molecular weight of approximately 184.23 g/mol. This compound has garnered interest due to its potential biological activities, particularly in drug development and interactions with biomolecules.
The biological activity of 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde is primarily attributed to its aldehyde functionality, which allows it to form covalent bonds with nucleophilic sites on proteins. This interaction can potentially alter the function of these biomolecules, making it relevant for therapeutic applications. The presence of the fluorine and methylthio groups may influence the compound's reactivity and binding affinity, contributing to its unique biological profile.
Biological Activities
Research indicates that 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde possess significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The inhibition of biofilm formation was noted at concentrations as low as 2 × MIC (minimum inhibitory concentration) for certain derivatives .
Anticancer Activity
The compound's potential anticancer properties have been explored through various in vitro studies. It has been suggested that similar benzaldehyde derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values below 10 µg/mL for some compounds . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
Antioxidant properties are another area of interest for 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde. Studies indicate that certain derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological activity profile of 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 2-Fluoro-5-methylbenzaldehyde | Lacks methylthio group | Moderate antimicrobial activity |
| 4-Fluoro-2-methyl-5-(methylthio)benzaldehyde | Different positioning of fluorine and methyl groups | Enhanced cytotoxic effects |
| 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde | Unique arrangement of functional groups | Significant antimicrobial, anticancer, and antioxidant activities |
Case Studies
Several case studies highlight the biological activity of compounds related to 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde:
- Antimicrobial Efficacy : A study evaluated various derivatives against clinical strains of S. aureus and found that certain compounds inhibited biofilm formation effectively at concentrations lower than those causing hemolysis, indicating selective toxicity towards bacterial cells .
- Cytotoxicity Assessment : In vitro assays demonstrated that specific derivatives exhibited strong cytotoxicity against human cancer cell lines, with IC50 values significantly lower than those observed for standard chemotherapeutics, suggesting promising candidates for further drug development .
- Oxidative Stress Prevention : Research focused on the antioxidant capabilities of related compounds indicated that they could protect cellular components from oxidative damage, supporting their potential use in formulations aimed at reducing oxidative stress in various diseases .
Q & A
Q. What are the standard synthetic routes for 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde?
The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A plausible route includes:
- Step 1 : Fluorination at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions .
- Step 2 : Methylation at the 4-position via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl iodide .
- Step 3 : Introduction of the methylthio group at the 6-position via nucleophilic substitution (e.g., using NaSMe in polar aprotic solvents) .
Key challenges include regioselectivity control and avoiding over-halogenation. Purification often requires column chromatography with hexane/ethyl acetate gradients.
Q. How is this compound characterized using spectroscopic methods?
- NMR :
- ¹H NMR : Expect aromatic proton signals split due to fluorine coupling (e.g., δ ~10.2 ppm for aldehyde proton, split by adjacent F; δ ~2.5 ppm for SCH₃ protons) .
- ¹³C NMR : Distinct peaks for aldehyde (δ ~190 ppm), fluorinated carbon (δ ~160 ppm, J₃ coupling), and methylthio group (δ ~15 ppm) .
- IR : Strong C=O stretch (~1700 cm⁻¹), C-F stretch (~1100–1250 cm⁻¹), and S-CH₃ vibrations (~700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 212 (C₁₀H₁₁FOS⁺) with fragmentation patterns reflecting loss of CHO (→ m/z 183) and SCH₃ (→ m/z 155) .
Q. What safety precautions are recommended during handling?
While toxicological data for this specific compound is limited, analogous benzaldehyde derivatives require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile aldehydes .
- First Aid :
- Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the methylthio group?
A factorial design approach is recommended:
- Variables : Temperature (40–80°C), solvent (DMF vs. DMSO), and stoichiometry of NaSMe (1.2–2.0 equiv).
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) or GC-MS.
- Key Findings :
Q. How can discrepancies in reported NMR data be resolved?
Contradictions often arise from solvent effects or impurities. Mitigation strategies include:
- High-Resolution Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between SCH₃ protons and C-6 confirm substitution .
- Deuteration : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
- Reference Standards : Cross-validate with synthesized analogs (e.g., 2-Fluoro-4-methylbenzaldehyde) .
Q. What computational methods predict the compound’s reactivity in nucleophilic additions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity of the aldehyde group.
- Fukui Indices : Identify nucleophilic attack sites; the aldehyde carbon (F⁺ ~0.35) is most reactive .
- Solvent Modeling : COSMO-RS simulations predict reaction rates in polar vs. non-polar solvents, aligning with experimental yields in acetonitrile .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
